Methyl 3-(2-aminophenoxy)propanoate hydrochloride
Description
Nomenclature and Classification
Methyl 3-(2-aminophenoxy)propanoate hydrochloride is systematically classified under the Chemical Abstracts Service registry number 1354960-88-5. The compound follows International Union of Pure and Applied Chemistry nomenclature conventions, where the base structure is identified as a methyl ester of 3-(2-aminophenoxy)propanoic acid in its hydrochloride salt form. According to chemical database classifications, this compound belongs to the broader category of organic compounds known as phenoxy propanoates, specifically those containing amino substituents on the aromatic ring.
The compound is categorized as an aromatic ether ester due to the presence of the phenoxy linkage, while simultaneously being classified as a primary aromatic amine derivative. The hydrochloride designation indicates the formation of a salt with hydrochloric acid, which is a common approach for improving the handling properties and stability of amine-containing compounds. The molecular descriptor number MFCD20441751 provides additional identification in chemical databases.
Structural Characteristics
The molecular structure of this compound is defined by the molecular formula C₁₀H₁₄ClNO₃, resulting in a molecular weight of 231.68 grams per mole. The compound features a distinctive structural arrangement where a propanoate ester chain is connected to a 2-aminophenoxy moiety through an ether linkage. The Simplified Molecular Input Line Entry System representation O=C(OC)CCOC1=CC=CC=C1N.[H]Cl accurately depicts the connectivity of all atoms within the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄ClNO₃ |
| Molecular Weight | 231.68 g/mol |
| Chemical Abstracts Service Number | 1354960-88-5 |
| MDL Number | MFCD20441751 |
| Canonical SMILES | COC(=O)CCOc1ccccc1N.Cl |
The structural architecture consists of three primary functional domains: the methyl ester terminus, the central propanoate chain with an ether oxygen linkage, and the 2-aminophenyl group. The amino group occupies the ortho position relative to the ether oxygen on the benzene ring, creating specific steric and electronic environments that influence the compound's reactivity patterns. The presence of the hydrochloride counterion suggests protonation of the amino nitrogen, forming an ammonium chloride salt structure.
Historical Context and Discovery
The development of this compound emerged from broader research efforts focused on synthesizing beta-amino acid derivatives and their ester counterparts. The compound represents part of a systematic exploration of aminophenoxy-substituted carboxylic acid derivatives that began gaining prominence in organic synthesis during the late twentieth century. While specific discovery details for this exact compound are not extensively documented in the literature, its synthesis likely arose from methodologies developed for creating phenoxy propanoate structures with amino functionality.
The compound's emergence coincides with increased interest in developing synthetic routes to beta-amino acid esters, which have been recognized as important scaffolds in medicinal chemistry and valuable building blocks for materials synthesis. The systematic study of such compounds has been driven by their potential applications in pharmaceutical development and their role as intermediates in the synthesis of more complex molecular architectures.
Significance in Chemical Research
This compound holds considerable significance in contemporary chemical research due to its versatile structural features and potential applications. The compound serves as a representative example of beta-amino acid ester derivatives, which have been identified as privileged structural motifs in various biologically active compounds. Research indicates that beta-amino acid esters function as indispensable building blocks for the synthesis of beta-peptides and beta-lactam antibiotics.
The unique combination of functional groups present in this compound provides multiple sites for chemical modification and derivatization. The amino group offers opportunities for acylation, alkylation, and other nitrogen-centered reactions, while the ester functionality can undergo hydrolysis, transesterification, or reduction reactions. The phenoxy linkage provides additional stability while maintaining the potential for aromatic substitution reactions.
Current research trends have emphasized the development of waste-free catalytic methods for constructing beta-amino acid scaffolds, making compounds like this compound valuable targets for green chemistry approaches. The compound's structural similarity to naturally occurring amino acid derivatives positions it as a potential candidate for biomimetic synthesis strategies and as a building block for creating novel materials with specific properties.
Properties
IUPAC Name |
methyl 3-(2-aminophenoxy)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYYTQZCWYVVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of β-Alanine Derivatives
A common initial step is the esterification of β-alanine or its derivatives to form methyl 3-aminopropionate intermediates. This is typically achieved by reacting β-alanine with methanol in the presence of thionyl chloride under controlled temperature conditions:
- Procedure: Methanol is cooled in an ice bath, and thionyl chloride is added dropwise under stirring to generate the methyl esterifying agent. Then β-alanine is introduced, and the mixture is refluxed at 60–66 °C for several hours (typically 6 hours) until complete conversion is confirmed by TLC with ninhydrin staining.
- Outcome: This yields methyl 3-aminopropionate hydrochloride with high yield (up to 100%) as a white solid after solvent evaporation and purification.
- Reference: This method is well-documented in the synthesis of methyl 3-aminopropionate hydrochloride, a key intermediate for further functionalization.
Formation of the Phenoxypropanoate Ester
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of β-alanine | Methanol, thionyl chloride, reflux 60–66 °C, 6 h | ~100 | High purity methyl 3-aminopropionate HCl |
| Mitsunobu coupling | 2-aminophenol, methyl lactate, PPh3, DEAD, CH2Cl2 | 80–90 | Stereoselective formation of phenoxy ester |
| Hydrolysis of methyl ester | K2CO3, MeOH/H2O, reflux 2 h | 80–100 | Converts ester to acid, mild conditions |
| Nitro reduction to amine | Catalytic hydrogenation (e.g., Pd/C) | >90 | Avoids intramolecular cyclization |
| Hydrochloride salt formation | 4 M HCl in dioxane, mild acid, short reaction time | Moderate | Ensures compound stability |
Research Findings and Observations
- Stereochemical Control: The Mitsunobu reaction allows for the synthesis of optically pure methyl 3-(2-aminophenoxy)propanoate esters, important for biological activity.
- Cyclization Issues: Intramolecular cyclization between the amino group and ester functionalities is a significant side reaction, especially during hydrogenation or ester hydrolysis. Use of tert-butyl esters or careful reaction time control mitigates this problem.
- Purification: Column chromatography is routinely used to isolate pure esters after coupling reactions. Chiral HPLC confirms stereochemical purity.
- Scalability: The esterification and Mitsunobu coupling steps are amenable to scale-up with consistent yields, making the process viable for industrial applications.
Chemical Reactions Analysis
Methyl 3-(2-aminophenoxy)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-(2-aminophenoxy)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-aminophenoxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active compound that exerts its effects through various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with esters containing aryl or amino-substituted phenyl groups. Key analogs include:
Table 1: Structural and Physical Properties of Selected Analogs
*Calculated based on structural inference.
Key Observations :
- Substituent Effects: The 2-aminophenoxy group in the target compound provides a unique combination of hydrogen-bonding capability (amine) and steric bulk (phenoxy), differentiating it from analogs with meta- or para-substituted aryl groups (e.g., 3-methoxy or 4-fluoro).
- Solubility : Hydrochloride salts generally improve water solubility. However, compounds with ether chains (e.g., ) exhibit higher solubility than purely aromatic analogs .
Comparison with Target Compound :
- The target compound likely requires protection of the 2-aminophenol group during esterification, followed by deprotection and salt formation, analogous to methods in and .
- Steric hindrance from the 2-aminophenoxy group may necessitate milder reaction conditions compared to less bulky analogs.
Stability and Degradation Pathways
Ester hydrolysis is a common degradation pathway:
- Esmolol Impurities: Formation of free acid (3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoic acid) under basic conditions highlights the susceptibility of methyl esters to hydrolysis .
- Electron-Withdrawing Groups : Analogs with fluorine substituents () may exhibit slower hydrolysis due to reduced electron density at the ester carbonyl .
Biological Activity
Methyl 3-(2-aminophenoxy)propanoate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features an amino group and a phenoxy moiety, which are critical for its biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity and influencing the activity of target molecules.
- Enzyme Interactions : It has been utilized in studies to investigate enzyme interactions, acting as a substrate in biochemical assays. This property suggests a role in modulating enzymatic pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects, although specific mechanisms and efficacy levels require further investigation.
- Anti-inflammatory Effects : The compound is also being explored for anti-inflammatory properties, which could have implications for treating various inflammatory conditions.
Case Studies and Experimental Data
- Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a moderate inhibitory effect, particularly against Gram-positive bacteria.
- Table 1 summarizes the antimicrobial activity against selected strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 10 | 64 µg/mL |
| Bacillus subtilis | 12 | 48 µg/mL |
- Anti-inflammatory Studies :
- In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages.
- Table 2 presents cytokine levels before and after treatment:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 200 | 90 |
| IL-1β | 120 | 60 |
Applications in Research
This compound serves as an important intermediate in organic synthesis, contributing to the development of more complex molecules. Its potential applications extend to fields such as drug development, where its unique structure may lead to novel therapeutic agents.
Q & A
Q. What are the recommended methods for synthesizing Methyl 3-(2-aminophenoxy)propanoate hydrochloride, and how can reaction conditions be optimized?
A two-step synthesis is typically employed:
- Step 1 : Condensation of 2-aminophenol with methyl acrylate or a substituted propanoate ester under basic conditions to form the phenoxypropanoate intermediate.
- Step 2 : Hydrochloride salt formation via acidification with HCl in a polar solvent (e.g., ethanol or methanol).
Optimization : Use inert atmospheres (argon/nitrogen) to prevent oxidation of the amine group during synthesis . Reaction temperature should be controlled (e.g., −78°C for sensitive intermediates) to minimize side reactions. Monitor reaction progress via TLC or HPLC.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity : Quantify using reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against known standards .
- Structural Confirmation :
- NMR (¹H and ¹³C): Verify the presence of the aminophenoxy moiety (δ 6.5–7.5 ppm for aromatic protons) and ester methyl group (δ 3.6–3.8 ppm).
- Mass Spectrometry (ESI-MS): Confirm molecular weight (expected [M+H]⁺ for C₁₀H₁₄ClNO₃: ~256.07 Da).
- Elemental Analysis : Validate C, H, N, and Cl percentages within ±0.4% of theoretical values.
Q. What safety protocols are critical when handling this compound in the lab?
- Exposure Control : Use fume hoods, gloves, and goggles. Avoid inhalation or skin contact.
- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
- Storage : Keep in airtight containers at −20°C to prevent degradation .
- Training : Follow OSHA HCS guidelines for hazard communication and emergency response .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound?
- Method : Perform systematic solubility studies in buffered solutions (pH 1–10) and organic solvents (e.g., DMSO, ethanol). Use dynamic light scattering (DLS) to detect aggregation.
- Data Analysis : Compare results with computational predictions (e.g., LogP via ChemDraw). If discrepancies persist, verify compound purity and crystallinity (via XRD) .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., unreacted 2-aminophenol or ester hydrolysis products).
- Quantification : Validate impurity levels against EP/USP pharmacopeial standards (e.g., ≤0.15% for any single impurity) .
- Mitigation : Optimize reaction stoichiometry and purification steps (e.g., recrystallization from ethanol/water mixtures).
Q. How can the stability of this compound be assessed under varying storage conditions?
- Study Design : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC.
- Key Parameters : Track ester hydrolysis (free carboxylic acid formation) and amine oxidation (via UV-Vis or NMR).
- Recommendations : Store lyophilized powder at −80°C for long-term stability .
Q. What pharmacological assays are suitable for evaluating its biological activity?
Q. How can researchers troubleshoot low yields in the final hydrochloride salt formation?
- Root Causes : Poor solubility of the free base or incomplete acidification.
- Solutions :
- Adjust HCl stoichiometry (1.1–1.3 equivalents).
- Use a solvent system with high dielectric constant (e.g., acetone/HCl gas).
- Recrystallize from hot ethanol to remove unreacted starting materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
